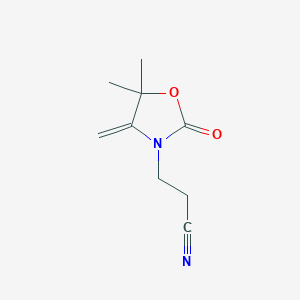![molecular formula C16H12F3N3O4S B15000861 N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15000861.png)
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This method can be adapted to introduce the necessary functional groups for the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of solvent-free reactions, high-throughput screening of reaction conditions, and the development of catalytic processes to improve efficiency .
化学反应分析
Types of Reactions
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to improve reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
作用机制
The mechanism by which N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
相似化合物的比较
Similar Compounds
Similar compounds to N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide include other imidazolidinone derivatives, thiophene-containing compounds, and molecules with trifluoromethyl groups. Examples include:
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Thiophene-containing compounds: Molecules that feature the thiophene ring but vary in other functional groups.
Trifluoromethyl compounds: Chemicals that include the trifluoromethyl group, which can impart unique properties such as increased lipophilicity and metabolic stability.
Uniqueness
What sets this compound apart is the specific combination of these functional groups, which can result in unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further study .
属性
分子式 |
C16H12F3N3O4S |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12F3N3O4S/c1-26-10-6-3-2-5-9(10)22-13(24)15(16(17,18)19,21-14(22)25)20-12(23)11-7-4-8-27-11/h2-8H,1H3,(H,20,23)(H,21,25) |
InChI 键 |
XZZJIVPHWILPEL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000786.png)
![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)
![2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B15000797.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B15000800.png)
![2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000805.png)
![ethyl 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B15000812.png)
![3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15000813.png)
![1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B15000814.png)
![8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B15000822.png)

![4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid](/img/structure/B15000834.png)
![N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B15000837.png)
![7-[4-(methoxycarbonyl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000845.png)
